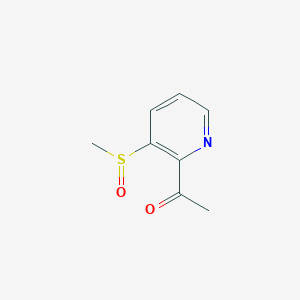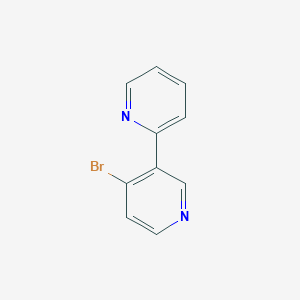
4'-Bromo-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2,3’-bipyridine is a bipyridine derivative, characterized by the presence of a bromine atom at the 4’ position of the bipyridine structure. Bipyridines are a class of compounds widely used in various fields due to their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like chloroform under reflux conditions .
Industrial Production Methods: Industrial production of 4’-Bromo-2,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium or nickel catalysts are often used under inert atmospheres with appropriate ligands.
Major Products:
Substitution Reactions: Products include various substituted bipyridines depending on the nucleophile used.
Coupling Reactions: Products are typically more complex bipyridine derivatives with extended conjugation.
Scientific Research Applications
4’-Bromo-2,3’-bipyridine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 4’-Bromo-2,3’-bipyridine is primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The bipyridine structure also allows for π-π interactions, which can influence the behavior of the compound in various environments .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4,4’-Bromo-2,2’-bipyridine: Similar in structure but with bromine atoms at different positions, leading to different reactivity and coordination properties.
Uniqueness: 4’-Bromo-2,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over coordination and reactivity .
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
4-bromo-3-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-6-12-7-8(9)10-3-1-2-5-13-10/h1-7H |
InChI Key |
UTOVWICYHJMUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


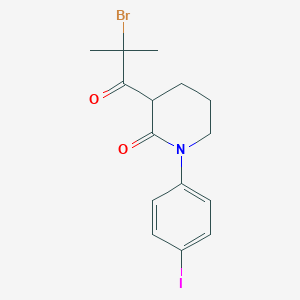

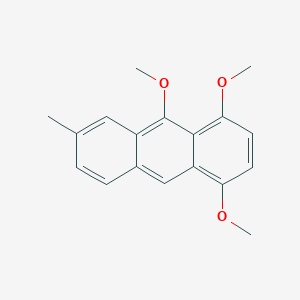
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
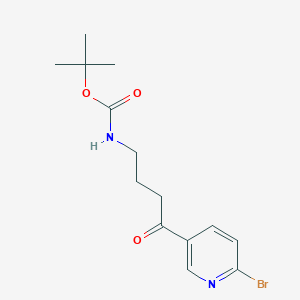
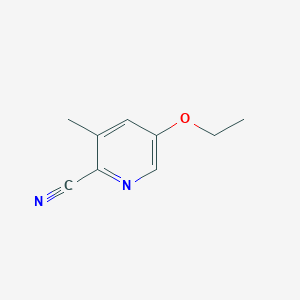

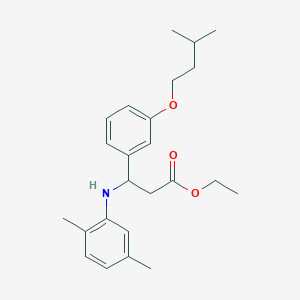
![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
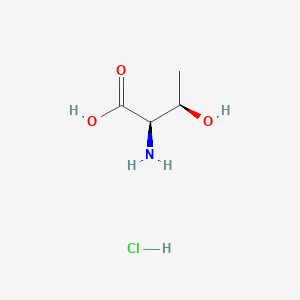
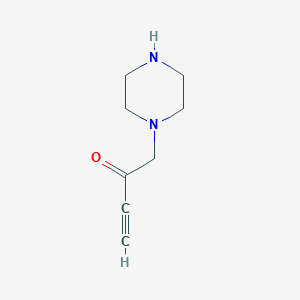
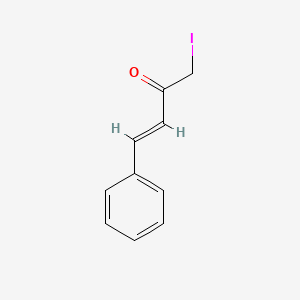
![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)
